N-(2-chloroacetyl)thiophene-2-carboxamide
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Overview
Description
N-(2-chloroacetyl)thiophene-2-carboxamide: is a chemical compound with the molecular formula C7H6ClNO2S and a molecular weight of 203.65 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics .
Scientific Research Applications
N-(2-chloroacetyl)thiophene-2-carboxamide is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic agents often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroacetyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-chloroacetyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it to dihydrothiophene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include N-(2-substituted acetyl)thiophene-2-carboxamides.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrothiophene derivatives.
Mechanism of Action
The mechanism of action of N-(2-chloroacetyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or proteins. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function. This interaction can affect various biochemical pathways, making it a valuable tool in proteomics research .
Comparison with Similar Compounds
- N-(2-bromoacetyl)thiophene-2-carboxamide
- N-(2-iodoacetyl)thiophene-2-carboxamide
- N-(2-fluoroacetyl)thiophene-2-carboxamide
Comparison: N-(2-chloroacetyl)thiophene-2-carboxamide is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and stability. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative offers a balance between reactivity and ease of handling. The bromo and iodo derivatives are more reactive but less stable, while the fluoro derivative is less reactive but more stable .
Properties
IUPAC Name |
N-(2-chloroacetyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2S/c8-4-6(10)9-7(11)5-2-1-3-12-5/h1-3H,4H2,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVMTELZHRDRSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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